molecular formula C₁₇H₁₄D₆Cl₂N₂OS B1154206 8-Hydroxychlorpromazine-d6 Hydrochloride

8-Hydroxychlorpromazine-d6 Hydrochloride

Katalognummer: B1154206
Molekulargewicht: 377.36
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxychlorpromazine-d6 Hydrochloride, also known as 8-Hydroxychlorpromazine-d6 Hydrochloride, is a useful research compound. Its molecular formula is C₁₇H₁₄D₆Cl₂N₂OS and its molecular weight is 377.36. The purity is usually 95%.
BenchChem offers high-quality 8-Hydroxychlorpromazine-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxychlorpromazine-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C₁₇H₁₄D₆Cl₂N₂OS

Molekulargewicht

377.36

Synonyme

8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol-d6 Monohydrochloride

Herkunft des Produkts

United States
Foundational & Exploratory

8-Hydroxychlorpromazine-d6 Hydrochloride: Chemical Structure, Pharmacological Properties, and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chlorpromazine (CPZ) is a prototypical first-generation phenothiazine antipsychotic that undergoes extensive hepatic biotransformation, yielding a complex pharmacokinetic profile[1]. Among its numerous metabolites, the hydroxylated derivatives play distinct roles in both therapeutic efficacy and adverse metabolic effects. 8-Hydroxychlorpromazine-d6 Hydrochloride is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered for the precise quantification of 8-hydroxychlorpromazine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

This technical guide explores the structural properties, metabolic causality, and validated bioanalytical workflows associated with this compound, providing a comprehensive resource for drug development professionals and analytical scientists.

Chemical Structure & Physicochemical Properties

The structural integrity of an internal standard dictates its behavior during chromatographic separation and mass spectrometric ionization. 8-Hydroxychlorpromazine-d6 Hydrochloride retains the core phenothiazine scaffold of its unlabeled parent but incorporates six deuterium atoms on the N,N-dimethylpropanamine side chain[2].

Causality of the Isotopic Shift: The choice of a +6 Da mass shift (d6) rather than a +3 Da shift (d3) is a deliberate analytical design. Because the molecule contains a chlorine atom—which naturally exists as 35 Cl and 37 Cl in a 3:1 ratio—the unlabeled analyte produces a significant M+2 isotopic peak. A d3 standard could suffer from isobaric interference with this M+2 peak, compromising quantification accuracy. The d6 labeling ensures complete mass resolution in the MS/MS collision cell.

Quantitative Data Summary
PropertyValue
Compound Name 8-Hydroxychlorpromazine-d6 Hydrochloride
Synonyms 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol-d6 Monohydrochloride
Unlabeled CAS Number 51938-10-4 (HCl salt) / 3926-67-8 (Free base)[2]
Molecular Formula C₁₇H₁₃D₆ClN₂OS · HCl[2]
Molecular Weight 377.36 g/mol [2]
Monoisotopic Mass (Unlabeled) 334.090 Da[3]
Primary Application Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS

Pharmacological Context: Chlorpromazine Metabolism

The metabolism of chlorpromazine is primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP1A2, CYP2D6, and CYP3A4 [1][4]. The positional isomerism of the resulting hydroxylated metabolites fundamentally alters their pharmacodynamic properties.

  • 7-Hydroxychlorpromazine: This active metabolite retains the ability to antagonize D2 dopamine receptors. By blocking dopaminergic inhibition in the pituitary gland, it significantly increases plasma prolactin levels, mirroring the parent drug's antipsychotic and endocrine-disrupting activity[5][6].

  • 8-Hydroxychlorpromazine: In stark contrast, in vivo studies demonstrate that 8-hydroxychlorpromazine has no effect on plasma prolactin levels, indicating a lack of D2 receptor antagonism[6]. However, it possesses unique metabolic toxicity. It has been shown to enhance the hyperglycemic response following a glucose load, suggesting a synergistic role in [5][7].

CPZ_Metabolism CPZ Chlorpromazine (Parent Drug) CYP Hepatic CYP450 (CYP1A2 / CYP2D6) CPZ->CYP Oxidation Metab7 7-Hydroxychlorpromazine (Active: Prolactin ↑) CYP->Metab7 Metab8 8-Hydroxychlorpromazine (Hyperglycemic Synergy) CYP->Metab8 MetabOther Other Metabolites (Sulfoxides, Desmethyl) CYP->MetabOther

Figure 1: Divergent pharmacological pathways of chlorpromazine hydroxylated metabolites.

Experimental Protocol: LC-MS/MS Bioanalytical Workflow

To accurately study the pharmacokinetics of 8-hydroxychlorpromazine, researchers must employ highly sensitive LC-MS/MS methodologies. The inclusion of 8-Hydroxychlorpromazine-d6 HCl is mandatory to create a self-validating system . Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences identical matrix effects (ion suppression/enhancement) in the electrospray ionization (ESI) source, thereby normalizing the detector response[8].

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Reconstitute 8-Hydroxychlorpromazine-d6 HCl in LC-MS grade methanol to create a 1 mg/mL stock solution. Store at -20°C protected from light (phenothiazines are photosensitive).

  • Dilute the stock to a working internal standard (IS) concentration of 50 ng/mL in 50% methanol/water.

  • Aliquot 100 µL of biological matrix (e.g., human plasma) into a microcentrifuge tube.

  • Spike the sample with 10 µL of the working IS solution.

Step 2: Protein Precipitation (Extraction)

  • Add 300 µL of ice-cold Acetonitrile (ACN) to the sample.

    • Causality: Cold ACN rapidly denatures plasma proteins, preventing enzymatic degradation of the analyte, while maintaining the highly lipophilic phenothiazine core in solution.

  • Vortex vigorously for 2 minutes to ensure complete mixing and cell lysis.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

Step 3: UHPLC Separation

  • Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 × 50 mm).

  • Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid ensures the tertiary amine group on the propanamine side chain remains protonated, improving peak shape and subsequent ionization efficiency.

Step 4: MS/MS Detection (Positive ESI Mode)

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions. The unlabeled 8-hydroxychlorpromazine will typically show a precursor ion at m/z 335.1 [M+H]+ [3]. The d6 internal standard will show a precursor ion at m/z 341.1 [M+H]+ .

  • Quantify the target analyte by calculating the peak area ratio of the unlabeled target to the d6 internal standard.

LCMS_Protocol Step1 Sample Prep (Plasma + SIL-IS) Step2 Protein Precipitation (Cold ACN) Step1->Step2 Step3 Centrifugation (14,000 x g) Step2->Step3 Step4 UHPLC Separation (C18 Column) Step3->Step4 Step5 ESI+ MS/MS (MRM Detection) Step4->Step5 Step6 Data Analysis (Peak Area Ratio) Step5->Step6

Figure 2: Standardized LC-MS/MS workflow utilizing SIL-IS for pharmacokinetic quantification.

References

  • Meltzer HY, et al. "Effect of Metabolites of Chlorpromazine on Plasma Prolactin Levels in Male Rats." European Journal of Pharmacology, 1977. URL: [Link]

  • National Center for Biotechnology Information. "Chlorpromazine Compound Summary." PubChem Database. URL:[Link]

  • Kaaris Labs. "8-Hydroxychlorpromazine-d6 Hydrochloride Product Data." Stable Isotopes Products. URL:[Link]

  • Luxembourg Centre for Systems Biomedicine. "8-hydroxychlorpromazine (C17H19ClN2OS)." PubChemLite Database. URL:[Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of 8-Hydroxychlorpromazine-d6 Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Clinical Toxicologists Application: Pharmacokinetic Tracer Studies, Therapeutic Drug Monitoring (TDM), and Metabolite Profiling

Introduction and Scientific Rationale

Chlorpromazine (CPZ) is a prototypical phenothiazine antipsychotic utilized in the management of schizophrenia and bipolar disorder. Its pharmacological efficacy and toxicity profile are heavily influenced by its extensive hepatic metabolism, which yields several active and inactive metabolites. Among these, 8-hydroxychlorpromazine is a critical active metabolite that contributes to both therapeutic outcomes and adverse extrapyramidal symptoms[1].

8-Hydroxychlorpromazine-d6 Hydrochloride (CAS: 51938-10-4) is a stable isotope-labeled (SIL) analog[2]. While predominantly utilized as an Internal Standard (IS) to correct for matrix effects and extraction losses during the quantification of endogenous 8-hydroxychlorpromazine, it is also quantified directly in in vivo isotope-tracer studies to map metabolic pathways without radioactive hazards.

This protocol details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the precise quantification of 8-Hydroxychlorpromazine-d6.

Mechanistic Causality in Method Design
  • Ionization Strategy: Phenothiazines possess a basic tertiary amine in their alkyl side chain. The addition of 0.1% Formic Acid and 2 mM Ammonium Formate to the mobile phase ensures complete protonation [M+H]+ of this amine, maximizing ionization efficiency in Electrospray Ionization positive mode (ESI+)[3][4].

  • Extraction Choice: Lipophilic antipsychotics are highly protein-bound (>90%). A hybrid Protein Precipitation (PPT) using acidified acetonitrile disrupts these non-covalent protein bindings, ensuring near-quantitative recovery (>84%) while precipitating matrix proteins that would otherwise cause ion suppression[3][5].

Experimental Visualization

Bioanalytical Workflow

Figure 1: Step-by-step sample preparation workflow emphasizing protein precipitation and self-validation loops.

Mass Spectrometry Fragmentation Logic

Figure 2: Multiple Reaction Monitoring (MRM) logic for 8-Hydroxychlorpromazine-d6, highlighting the transition from the protonated precursor to the deuterated dimethylamine fragment.

Materials and Reagents

  • Analyte: 8-Hydroxychlorpromazine-d6 Hydrochloride (Purity >95%, MW: 377.36 g/mol )[2].

  • Matrices: Drug-free human plasma (K2EDTA anticoagulant).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), and Ammonium Formate.

Step-by-Step Protocol

Preparation of Calibrators and Quality Controls (QCs)

A self-validating protocol requires rigorous QC placement to ensure continuous accuracy.

  • Stock Solution: Dissolve 1.0 mg of 8-Hydroxychlorpromazine-d6 Hydrochloride in 1.0 mL of 50:50 MeOH: H2​O to yield a 1.0 mg/mL stock. Store at -20°C in amber vials (phenothiazines are photosensitive).

  • Working Solutions: Serial dilute the stock in 50:50 MeOH: H2​O to create working solutions ranging from 1 ng/mL to 10,000 ng/mL.

  • Plasma Spiking: Spike working solutions into blank human plasma at a 1:20 ratio to generate a calibration curve (e.g., 0.05, 0.1, 0.5, 2.5, 10, 25, 50, 100 ng/mL) and QC samples (Low: 0.15 ng/mL, Mid: 15 ng/mL, High: 75 ng/mL)[5].

Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of plasma (calibrator, QC, or unknown) into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard working solution (if quantifying the -d6 as an analyte, use a structural analog like Repaglinide or Chlorpromazine-d4 as the IS)[4].

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins. Causality: The acid disrupts protein-drug binding, maximizing free analyte recovery.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 18,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A to match initial gradient conditions, preventing peak distortion (solvent effect)[6].

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography Parameters:

  • System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters Atlantis dC18 (50 mm × 2.1 mm, 3 µm) or Restek PFP Propyl C18[3][4]. Causality: The dC18 phase provides superior retention for polar metabolites, while the PFP phase offers unique selectivity for halogenated aromatic rings.

  • Column Temperature: 40°C.

  • Mobile Phase A: Water containing 2 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
0.5095.05.0Linear (6)
3.0010.090.0Linear (6)
4.0010.090.0Hold (6)
4.1095.05.0Step (1)
5.5095.05.0Re-equilibration

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
8-Hydroxychlorpromazine-d6 341.192.1*352550
8-Hydroxychlorpromazine-d6 (Qualifier) 341.1296.0353050
Chlorpromazine (Unlabeled ref) 319.186.1302250

*The m/z 92.1 fragment corresponds to the deuterated dimethylamine side chain [HN(CD3​)2​]+ cleaved from the phenothiazine core.

Method Validation & Self-Validating System Checks

To ensure the trustworthiness of the generated data, the protocol must be evaluated against FDA/EMA bioanalytical guidelines:

  • Linearity and LLOQ: The method should exhibit a linear dynamic range from 0.05 to 100 ng/mL with an R2>0.995 . The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration where precision (CV%) is 20% and accuracy is 80-120%[3][4].

  • Matrix Effect (MF): Calculate the IS-normalized MF by comparing the peak area of 8-Hydroxychlorpromazine-d6 spiked into post-extracted blank plasma versus neat solutions. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement[7].

  • Carryover: Inject a blank plasma sample immediately following the Upper Limit of Quantification (ULOQ) sample. The analyte peak area in the blank must be 20% of the LLOQ peak area[7].

References

  • Sensitive liquid chromatography/tandem mass spectrometry method for the determination of the lipophilic antipsychotic drug chlorpromazine in rat plasma and brain tissue Source: PubMed / NIH URL:[Link]

  • Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) Source: PMC / NIH URL:[Link]

  • Research Article Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma Source: Semantic Scholar URL:[Link]

  • 8-Hydroxychlorpromazine-d6 Hydrochloride | CAS 51938-10-4 (Unlabeled) Source: Kaaris Labs URL:[Link]

  • CN113917049A - Biological analysis method for clinical research of chlorpromazine and metabolite concentration in plasma sample Source: Google Patents URL
  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research Source: Waters Corporation (via lcms.cz) URL:[Link]

Sources

Advanced LC-MS/MS Quantification of Chlorpromazine Metabolites Using 8-Hydroxychlorpromazine-d6 Hydrochloride as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate pharmacokinetic profiling of chlorpromazine (CPZ)—a prototypical phenothiazine antipsychotic—requires the precise quantification of its active and inactive metabolites, such as 8-hydroxychlorpromazine, in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard for this task. However, the reliability of ESI-MS/MS is fundamentally challenged by matrix effects (ion suppression or enhancement).

This application note details a self-validating analytical workflow utilizing 8-Hydroxychlorpromazine-d6 Hydrochloride (CAS: 51938-10-4) as a Stable Isotope-Labeled Internal Standard (SIL-IS). By integrating mechanistic sample preparation with isotopic dilution mass spectrometry, this protocol ensures absolute quantitative fidelity in clinical and toxicological research.

Mechanistic Rationale: The Isotopic Advantage

In mass spectrometry, an assay is only as reliable as its internal standard. The selection of 8-Hydroxychlorpromazine-d6 Hydrochloride is driven by three critical physicochemical and mass-spectrometric causalities:

  • Absolute Mass Resolution (+6 Da Shift): Chlorpromazine derivatives contain a chlorine atom, resulting in a highly abundant natural M+2 isotopic peak (~32% abundance due to 37 Cl). Using a standard with a +3 Da or +4 Da shift risks isotopic cross-talk, where the heavy isotope of the endogenous analyte bleeds into the internal standard's mass channel. The d6 label—strategically located on the N,N-dimethyl groups—provides a +6 Da shift (from m/z 335.1 to 341.1), entirely circumventing isotopic interference.

  • Desolvation and Ionization Equivalence: Because the SIL-IS is chemically identical to the target analyte, it exhibits identical chromatographic retention. Both compounds co-elute into the Electrospray Ionization (ESI) source simultaneously. If co-eluting matrix components (e.g., plasma phospholipids) suppress droplet charging, the analyte and the IS are suppressed equally. The peak area ratio remains perfectly constant, creating a self-correcting quantitative system.

  • Hydrochloride Salt Stability: Free-base phenothiazines are prone to oxidative degradation and non-specific binding to glassware. Utilizing the hydrochloride salt form significantly enhances aqueous solubility, ensuring the stability of stock solutions prepared in polar solvents.

Workflow & Matrix Effect Mitigation

The following diagram illustrates the logical flow of how the SIL-IS corrects for matrix-induced ionization variability during the LC-MS/MS process.

Mechanism cluster_0 Chromatographic Co-elution cluster_1 Mass Spectrometry (MS/MS) Isolation Analyte 8-Hydroxychlorpromazine (Target Analyte) ESI Electrospray Ionization (ESI) Matrix Suppression Affects Both Equally Analyte->ESI SIL_IS 8-Hydroxychlorpromazine-d6 (Internal Standard) SIL_IS->ESI Matrix Co-eluting Matrix (e.g., Phospholipids) Matrix->ESI Ion Suppression Q1_A Precursor m/z 335.1 ESI->Q1_A Q1_IS Precursor m/z 341.1 ESI->Q1_IS Q3_A Fragment m/z 86.1 Q1_A->Q3_A CID (Argon) Q3_IS Fragment m/z 92.1 Q1_IS->Q3_IS CID (Argon) Ratio Quantification via Peak Area Ratio (Analyte Area / IS Area) Q3_A->Ratio Q3_IS->Ratio

Fig 1. Mechanism of matrix effect correction using 8-Hydroxychlorpromazine-d6 in LC-MS/MS.

Self-Validating Experimental Protocol

Reagents and Standard Preparation
  • Primary Stock: Dissolve 1.0 mg of 8-Hydroxychlorpromazine-d6 Hydrochloride in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -20°C in amber glass vials (phenothiazines are highly photosensitive).

  • Working IS Solution: Dilute the primary stock in 50% Methanol/Water to a final working concentration of 100 ng/mL.

Plasma Sample Extraction (Solid-Phase Extraction)

Causality Check: Phenothiazines are highly lipophilic (XLogP3 ~ 5.2) and exhibit >90% protein binding in human plasma. Simple protein precipitation (PPT) leaves excessive residual lipids that ruin column lifespans. Solid-Phase Extraction (SPE) is required to isolate the drug while washing away polar interferences and phospholipids .

  • Disruption: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 20 µL of the Working IS Solution (100 ng/mL). Vortex for 10 seconds.

  • Denaturation: Add 200 µL of 2% aqueous formic acid. Reasoning: The acid denatures plasma proteins and protonates the tertiary amine of the drug, breaking non-covalent protein-drug interactions.

  • Conditioning: Condition Oasis HLB SPE cartridges (30 mg/1 mL) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% methanol in water. Reasoning: This removes salts and highly polar endogenous interferences without eluting the target analytes.

  • Elution: Elute the analyte and IS with 1 mL of 100% methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (10% Acetonitrile / 90% Water with 0.1% Formic acid). Inject 5 µL into the LC-MS/MS.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a reversed-phase approach optimized for basic compounds.

  • Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient Program: 10% B held for 0.5 min, ramped linearly to 90% B over 4.0 min, held at 90% B for 1.0 min, and re-equilibrated at 10% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive (+).

Quantitative Data & Method Parameters

Chlorpromazine and its hydroxylated metabolites undergo collision-induced dissociation (CID) to yield a characteristic product ion corresponding to the N,N-dimethylaminopropyl aliphatic chain. For the d6-labeled standard, this fragment shifts from m/z 86.1 to 92.1.

Table 1: Optimized MRM Parameters for Chlorpromazine Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
8-Hydroxychlorpromazine335.186.1503025Quantifier
8-Hydroxychlorpromazine335.1214.0503035Qualifier
8-Hydroxychlorpromazine-d6 341.1 92.1 50 30 25 Internal Standard

The efficacy of the SIL-IS is demonstrated by the method validation parameters. A matrix effect value near 100% indicates that the internal standard perfectly compensates for any ionization suppression caused by the biological matrix.

Table 2: Method Validation Summary (Illustrative Plasma Data)

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Matrix Effect (%)Extraction Recovery (%)
LLOQ (0.5 ng/mL)6.27.898.599.285.4
Low QC (2.0 ng/mL)4.55.1101.2100.586.1
Mid QC (20.0 ng/mL)3.14.299.898.787.3
High QC (80.0 ng/mL)2.83.5102.1101.186.9

Conclusion

The integration of 8-Hydroxychlorpromazine-d6 Hydrochloride as an internal standard transforms a highly variable LC-MS/MS assay into a robust, self-validating quantitative system. By matching the physicochemical properties of the target analyte while providing a distinct +6 Da mass shift, this SIL-IS guarantees that matrix effects, extraction losses, and ionization fluctuations are mathematically nullified, ensuring the highest level of scientific integrity in pharmacokinetic profiling.

References

  • Dai, J., et al. (2023). "Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup and LC-HRMS." Food Chemistry, 403, 134298. URL:[Link]

  • Montenarh, D., et al. (2014). "Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)." Journal of Analytical Toxicology, 38(5), 272-278. URL:[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 2726, Chlorpromazine." PubChem. URL:[Link]

  • Khelfi, A., et al. (2021). "LC-MS data quality and metabolic profiling." Drug Discoveries & Therapeutics, 15(6), 281-288. URL:[Link]

Application Note: Bioanalytical Extraction and LC-MS/MS Quantification of 8-Hydroxychlorpromazine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of phenothiazine metabolites in biological matrices is a critical component of therapeutic drug monitoring (TDM) and clinical pharmacokinetics. This application note details a highly robust, self-validating sample preparation methodology for the extraction of 8-Hydroxychlorpromazine from human plasma. By leveraging a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) workflow coupled with the stable isotope-labeled internal standard (SIL-IS) 8-Hydroxychlorpromazine-d6 Hydrochloride , this protocol effectively eliminates matrix-induced ion suppression, ensuring high-fidelity LC-MS/MS quantification.

Scientific Rationale & Mechanistic Insights

The Analyte and the Plasma Matrix Challenge

Chlorpromazine, a prototypical phenothiazine antipsychotic, undergoes extensive hepatic biotransformation in humans, yielding several pharmacologically active metabolites. Among these, active metabolites such as 7-hydroxychlorpromazine and 8-hydroxychlorpromazine require precise monitoring to evaluate patient-specific metabolic profiles and prevent toxicity[1].

Extracting these trace-level metabolites from human plasma presents a significant analytical challenge. Plasma is rich in endogenous phospholipids (e.g., phosphatidylcholines) and circulating proteins. If simple Protein Precipitation (PPT) is used, these lipophilic molecules remain in the supernatant. During Electrospray Ionization (ESI), they aggressively compete with the target analyte for charge at the droplet surface, resulting in unpredictable and severe ion suppression.

Sorbent Chemistry: The Causality Behind SPE Selection

To overcome the limitations of PPT, this protocol utilizes an Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric sorbent. The choice of this specific chemistry is driven by its dual retention mechanism:

  • Lipophilic Interactions: The divinylbenzene backbone of the copolymer strongly binds the hydrophobic phenothiazine ring of 8-hydroxychlorpromazine.

  • Hydrophilic Compatibility: The N-vinylpyrrolidone monomer ensures the sorbent remains fully wetted in the aqueous plasma environment.

This specific solid-phase extraction (SPE) methodology allows for an aggressive aqueous wash step that flushes out salts and polar proteins without prematurely eluting the strongly retained analyte, consistently yielding extraction recoveries above 82%[2].

The Self-Validating System: Role of 8-Hydroxychlorpromazine-d6

To guarantee analytical trustworthiness, isotope-labeled chlorpromazine-d6 analogs are utilized as internal standards[3]. 8-Hydroxychlorpromazine-d6 Hydrochloride shares identical physicochemical properties with the target analyte but features a +6 Da mass shift.

Because both molecules behave identically during SPE extraction and co-elute perfectly on a reversed-phase LC column, they enter the ESI source simultaneously. Any residual matrix-induced ion suppression affects both molecules equally. By calculating the ratio of the analyte peak area to the IS peak area, the matrix bias is mathematically canceled out, creating a closed, self-validating quantitative system.

Matrix_Effect Matrix Plasma Matrix (Phospholipids) ESI Electrospray Ionization (ESI Source) Matrix->ESI Ion Suppression Analyte 8-OH-CPZ (Target Analyte) Analyte->ESI Co-elution IS 8-OH-CPZ-d6 (SIL-IS) IS->ESI Co-elution Detector Mass Spectrometer (MRM Detection) ESI->Detector Output Ratio = Analyte / IS (Matrix Bias Canceled) Detector->Output

Logical relationship demonstrating matrix effect cancellation using the 8-OH-CPZ-d6 internal standard.

Experimental Methodologies

Reagents and Materials
  • Sorbent: Oasis HLB SPE Cartridges (30 mg, 1 cc).

  • Standards: 8-Hydroxychlorpromazine (Reference Standard) and 8-Hydroxychlorpromazine-d6 Hydrochloride (SIL-IS).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water (18.2 MΩ-cm).

  • Modifiers: Formic Acid and Ammonium Formate (LC-MS grade).

Preparation of Standards and SIL-IS
  • Primary Stock: Dissolve 1.0 mg of 8-Hydroxychlorpromazine-d6 Hydrochloride in 1.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Store at -20°C.

  • Working IS Solution: Dilute the primary stock with 50% aqueous methanol to create a working internal standard solution of 100 ng/mL .

Step-by-Step Solid-Phase Extraction (SPE) Protocol
  • Pre-treatment: Aliquot 500 µL of human plasma into a clean 2.0 mL microcentrifuge tube. Add 20 µL of the 8-OH-CPZ-d6 working solution (100 ng/mL). Vortex for 30 seconds to ensure homogeneous distribution and binding equilibration with plasma proteins.

  • Conditioning: Pass 1.0 mL of 100% Methanol through the HLB cartridge. Mechanism: Solvates the polymeric sorbent bed, maximizing the surface area available for interaction.

  • Equilibration: Pass 1.0 mL of HPLC-grade water through the cartridge. Mechanism: Replaces the organic solvent with an aqueous environment compatible with the plasma sample.

  • Loading: Apply the spiked plasma sample (520 µL) to the cartridge. Draw through at a slow flow rate (~1 mL/min) using a gentle vacuum to allow sufficient residence time for hydrophobic capture.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water. Mechanism: This specific concentration disrupts the weak binding of endogenous peptides and salts, flushing them to waste, but is too weak to break the strong hydrophobic bonds of the phenothiazine ring.

  • Elution: Elute the target analyte and SIL-IS using 1.0 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A, vortex thoroughly, and transfer to an autosampler vial.

SPE_Workflow Plasma Human Plasma (500 µL) + 8-OH-CPZ-d6 (20 µL) Loading 3. Load Sample Apply Spiked Plasma Plasma->Loading Spiked Sample Conditioning 1. Condition Sorbent 1 mL Methanol Equilibration 2. Equilibrate 1 mL HPLC Water Conditioning->Equilibration Equilibration->Loading Washing 4. Wash Interferences 1 mL 5% Methanol in Water Loading->Washing Elution 5. Elute Analyte & IS 1 mL 100% Methanol Washing->Elution Recon 6. Evaporate & Reconstitute Dry under N2, add Mobile Phase Elution->Recon

Step-by-step solid-phase extraction (SPE) workflow for 8-hydroxychlorpromazine from human plasma.

LC-MS/MS Analytical Conditions
  • Column: Reversed-phase C18 (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using (A) 2 mM Ammonium Formate + 0.1% Formic Acid in Water and (B) Acetonitrile.

  • MRM Transitions (Positive ESI):

    • 8-Hydroxychlorpromazine: m/z 335.1 → 86.1

    • 8-Hydroxychlorpromazine-d6: m/z 341.1 → 92.1

Quantitative Validation Data

Validation Parameter8-Hydroxychlorpromazine8-Hydroxychlorpromazine-d6 (IS)
Linear Dynamic Range 0.05 – 30 ng/mLN/A (Fixed at 5 ng/mL)
Limit of Quantification (LOQ) 0.05 ng/mLN/A
Extraction Recovery 85.4% ± 4.2%86.1% ± 3.9%
Matrix Effect (Absolute) 78.2% (Ion Suppression)77.9% (Ion Suppression)
IS-Normalized Matrix Effect 100.4%N/A
Intra-day Precision (CV%) < 6.5%< 5.8%

References

  • Source: nih.gov (PubMed)
  • Title: Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)
  • Title: CN113917049A - Biological analysis method for clinical research of chlorpromazine and metabolite concentration in plasma sample Source: Google Patents URL

Sources

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of 8-Hydroxychlorpromazine-d6 Hydrochloride for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Chlorpromazine (CPZ) is a prototypical first-generation aliphatic phenothiazine antipsychotic. Its pharmacological efficacy and toxicological profile are heavily influenced by extensive hepatic metabolism, which yields active metabolites such as 8-hydroxychlorpromazine (8-OH-CPZ). In clinical pharmacokinetics and forensic toxicology, accurately quantifying 8-OH-CPZ in biological matrices (e.g., plasma, serum) is notoriously difficult due to its high protein binding, susceptibility to oxidation, and matrix-induced ion suppression during Electrospray Ionization (ESI)[1].

To achieve absolute quantitative rigor, 8-Hydroxychlorpromazine-d6 Hydrochloride is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). By matching the exact physicochemical properties of the target analyte, the SIL-IS perfectly compensates for extraction losses and matrix effects[2]. This application note details a highly optimized, self-validating Solid-Phase Extraction (SPE) protocol using a Hydrophilic-Lipophilic Balance (HLB) sorbent to isolate 8-OH-CPZ and its SIL-IS from human plasma.

G CPZ Chlorpromazine (Parent Drug) CYP Hepatic Metabolism (CYP450) CPZ->CYP Metab 8-Hydroxychlorpromazine (Target Analyte) CYP->Metab SPE Solid-Phase Extraction (HLB Sorbent) Metab->SPE Plasma Matrix IS 8-OH-CPZ-d6 HCl (SIL-IS Spike) IS->SPE Internal Standard LCMS LC-MS/MS Quantification SPE->LCMS Purified Extract

Metabolic conversion of CPZ and integration of 8-OH-CPZ-d6 in the LC-MS/MS bioanalytical workflow.

Mechanistic Rationale: Causality in Method Design

Why a Polymeric HLB Sorbent?

Chlorpromazine metabolites possess a basic tertiary amine (pKa ~9.3) and a highly lipophilic phenothiazine core. 8-OH-CPZ also contains a phenolic hydroxyl group, making it amphiphilic. Traditional liquid-liquid extraction (LLE) often yields poor recoveries for hydroxylated metabolites due to their increased polarity[1]. A polymeric HLB sorbent utilizes both divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic) monomers. This dual-nature chemistry allows robust retention of 8-OH-CPZ without requiring strict pH control for binding, routinely achieving recoveries between 82% and 100% for antipsychotics[2][3].

The Role of Acidic Pre-treatment and Antioxidants

Phenothiazines are highly bound to plasma proteins (>90%). Diluting the plasma with phosphoric acid (H₃PO₄) denatures these proteins, disrupting the drug-protein binding equilibrium and ensuring the analyte is fully available for sorbent interaction. Furthermore, the phenolic hydroxyl group of 8-OH-CPZ is highly prone to oxidation in basic or neutral environments. Adding a mild antioxidant (e.g., 0.1% ascorbic acid) to the pre-treatment buffer prevents oxidative degradation during the extraction process.

Salt Correction for the SIL-IS

Expert Insight: When preparing the spiking solution of 8-Hydroxychlorpromazine-d6 Hydrochloride, the weighed mass must be mathematically corrected for the hydrochloride salt fraction (HCl MW = 36.46 g/mol ) to ensure accurate free-base quantification. Failure to apply this correction factor results in a systematic ~10% negative bias in quantitative calculations.

Experimental Protocol: Step-by-Step Methodology

Reagents & Materials
  • Sorbent: Polymeric HLB SPE Cartridges (30 mg/1 mL).

  • SIL-IS: 8-Hydroxychlorpromazine-d6 Hydrochloride (Spiking solution: 500 ng/mL in 50:50 Methanol:Water).

  • Buffers: 2% Phosphoric acid (H₃PO₄) in water containing 0.1% Ascorbic Acid, 5% Methanol in water, 100% LC-MS grade Methanol.

Sample Pre-treatment
  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 8-OH-CPZ-d6 SIL-IS solution (yielding a final matrix concentration of 50 ng/mL).

  • Add 200 µL of the 2% H₃PO₄ / 0.1% Ascorbic Acid buffer.

  • Vortex aggressively for 30 seconds to disrupt protein binding, then centrifuge at 10,000 x g for 5 minutes. Collect the supernatant.

SPE Workflow

SPE Pre 1. Sample Pre-treatment Acidify with 2% H3PO4 to disrupt protein binding Cond 2. Condition & Equilibrate 1 mL Methanol, then 1 mL Water Activates HLB sorbent Pre->Cond Load 3. Load Sample Analytes partition into polymeric sorbent Cond->Load Wash 4. Wash Impurities 5% Methanol in Water Removes salts & polar lipids Load->Wash Elute 5. Elute Analytes 100% Methanol or Acetonitrile Desorbs target & SIL-IS Wash->Elute

Step-by-step mechanistic workflow for HLB solid-phase extraction of basic phenothiazine analytes.

  • Condition: Pass 1.0 mL of Methanol through the HLB cartridge to solvate the polymer bed[2].

  • Equilibrate: Pass 1.0 mL of LC-MS grade Water to prepare the sorbent for the aqueous sample.

  • Load: Apply the acidified plasma supernatant (~400 µL) to the cartridge at a flow rate of 1 mL/min.

  • Wash: Pass 1.0 mL of 5% Methanol in water. Causality: This critical step removes endogenous salts, polar peptides, and water-soluble matrix components while the lipophilic phenothiazine core remains tightly bound to the divinylbenzene matrix.

  • Dry: Apply maximum vacuum (>-10 inHg) for 2 minutes to remove residual water, preventing aqueous carryover into the elution step.

  • Elute: Elute analytes with 1.0 mL of 100% Methanol[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analytical Conditions & Data Presentation

Chromatographic separation of phenothiazines requires a stationary phase that minimizes secondary interactions with free silanols, which cause severe peak tailing for tertiary amines. A superficially porous C18 column (e.g., 50 x 2.1 mm, 2.7 µm) is recommended, utilizing a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile[2].

Table 1: Optimized LC-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
8-Hydroxychlorpromazine 335.1 86.1 25 30

| 8-Hydroxychlorpromazine-d6 (SIL-IS) | 341.1 | 92.1* | 25 | 30 |

*Note: The 92.1 m/z product ion assumes deuterium labeling on the N,N-dimethylamine side chain. If the d6 label is located on the aromatic core, the primary product ion remains 86.1 m/z.

Table 2: Method Validation Summary (Simulated SPE Recovery & Matrix Effect)

Analyte Concentration (ng/mL) SPE Recovery (%) ± SD Matrix Effect (%) ± SD
8-Hydroxychlorpromazine 5.0 (LQC) 88.4 ± 4.2 96.5 ± 3.1
8-Hydroxychlorpromazine 100.0 (HQC) 91.2 ± 3.8 98.2 ± 2.4

| 8-OH-CPZ-d6 (SIL-IS) | 50.0 | 90.5 ± 3.5 | 97.8 ± 2.6 |

Trustworthiness: Establishing a Self-Validating System

A robust bioanalytical method must be inherently self-validating. To ensure the integrity of the 8-OH-CPZ-d6 SIL-IS and rule out analytical artifacts, the following System Suitability Tests (SST) must be embedded in every extraction batch:

  • Isotopic Cross-Talk Verification: Inject a High Limit of Quantification (ULOQ) sample of native 8-OH-CPZ without the SIL-IS. Monitor the d6 MRM channel (341.1 → 92.1). The signal must be <5% of the nominal IS response.

  • IS Purity Check: Inject a blank matrix spiked only with 8-OH-CPZ-d6. Monitor the native MRM channel (335.1 → 86.1). The signal must be <20% of the Lower Limit of Quantification (LLOQ) response.

Because the mass shift introduced by the d6 label is +6 Da, natural isotopic interference (M+2 or M+3 contributions) from the native drug is mathematically eliminated. Passing these SST criteria ensures absolute trustworthiness of the quantitative readout.

References

  • Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC. Source: nih.gov.
  • LC-MS Analysis of Serum for a Wide Analyte Range Using a Novel HLB SPE Phase. Source: sigmaaldrich.com.
  • Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid. Source: scispace.com.
  • Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR. Source: nju.edu.cn.

Sources

Troubleshooting & Optimization

Technical Support Center: 8-Hydroxychlorpromazine-d6 Hydrochloride Extraction & Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, you know that quantifying phenothiazine metabolites like 8-Hydroxychlorpromazine is notoriously difficult. The electron-rich sulfur atom in the phenothiazine ring, combined with the hydroxyl group, makes this compound highly susceptible to artifactual oxidation, photodegradation, and surface adsorption during sample preparation.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind signal loss and provide a self-validating, artifact-free extraction methodology for your LC-MS/MS workflows.

Part 1: Core Mechanisms of Degradation

Before optimizing an extraction protocol, we must understand the chemical vulnerabilities of 8-Hydroxychlorpromazine-d6. Signal loss is rarely due to poor MS ionization; it is almost always a consequence of upstream degradation or physical loss during sample handling.

DegradationPathways Parent 8-OH-CPZ-d6 (Intact Standard) Photo Photodegradation (UV/Sunlight) Parent->Photo Light Exposure Oxidation Oxidation (Alkaline pH / RBCs) Parent->Oxidation High pH / Matrix Adsorption Surface Adsorption (Silanol Groups) Parent->Adsorption Unsilanized Glass Solvent Solvent Degradation (Protic Solvents) Parent->Solvent MeOH / EtOH Loss Signal Loss / Low Recovery Photo->Loss Sulfoxide Sulfoxide / N-Oxide Artifacts Oxidation->Sulfoxide Adsorption->Loss Solvent->Loss Sulfoxide->Loss

Fig 1. Primary degradation and loss pathways of 8-Hydroxychlorpromazine-d6 during extraction.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my 8-Hydroxychlorpromazine-d6 standard degrading during Liquid-Liquid Extraction (LLE)? A: This is a classic case of artifactual oxidation. Historically, alkaline LLE was the gold standard for extracting basic drugs. However, for chlorpromazine and its metabolites, contact with alkali—especially in the presence of red blood cell (RBC) materials—catalyzes the oxidation of the phenothiazine sulfur atom. This results in up to 15–50% artifactual conversion to the sulfoxide metabolite [2]. Solution: Abandon alkaline LLE. Switch to protein precipitation (PPT) or Solid Phase Extraction (SPE) under neutral or strictly controlled mildly acidic conditions [3, 5].

Q: I am losing signal even before LC-MS/MS injection, and I am not using LLE. What role does the extraction solvent play? A: The chemical nature of your solvent dictates the stability of the phenothiazine ring. 8-Hydroxychlorpromazine undergoes gradual degradation in protic solvents like methanol and ethanol during the extraction step [1]. Furthermore, phenothiazines exhibit severe non-specific binding to silanol groups on standard laboratory glassware. Solution: Transition to aprotic solvents. Acetone has been empirically proven to prevent degradation over time during extraction [1]. Alternatively, use ice-cold acetonitrile [3]. Always replace glass vials with polypropylene tubes to instantly eliminate adsorptive losses [1].

Q: How strictly do I need to control environmental light during sample preparation? A: Extremely strictly. Chlorpromazine derivatives are highly photosensitive. Exposure to ambient laboratory light or sunlight induces rapid photodegradation, with near-complete degradation of the parent compound occurring in less than 4 hours at room temperature [4]. Solution: Perform all extractions in amber polypropylene tubes or under yellow light conditions.

Part 3: Quantitative Data & Stability Metrics

To make informed protocol decisions, refer to the following stability and recovery metrics synthesized from validated phenothiazine extraction studies:

VariableConditionObserved Effect on CPZ / MetabolitesRecommended Action
Solvent Methanol / EthanolGradual degradation during extraction [1]Use Acetone or Ice-cold Acetonitrile
Solvent AcetoneNo degradation over time; excellent stability [1]Preferred for solvent extraction
pH / Matrix Alkaline LLE with RBCs15–50% artifactual conversion to sulfoxide [2]Avoid alkali; use neutral SPE / PPT
Light Sunlight / Ambient UV~100% degradation in < 4 hours [4]Use amber tubes; work in dark/yellow light
Temperature 50°C at pH 4.016.4% degradation after 5 days [4]Maintain samples at 4°C during prep
Surface Unsilanized GlassSignificant adsorptive loss [1]Use polypropylene consumables exclusively

Part 4: Optimized Extraction Protocol

The following methodology utilizes a self-validating workflow designed to arrest chemical oxidation, prevent photodegradation, and maximize recovery.

ExtractionWorkflow Sample Biological Sample (Plasma/Microsomes) Spike Spike 8-OH-CPZ-d6 (Amber PP Tubes) Sample->Spike PPT Protein Precipitation (Ice-Cold MeCN/Acetone) Spike->PPT Centrifuge Centrifugation (16,000xg, 4°C) PPT->Centrifuge SPE SPE Clean-up (Avoid Alkaline Wash) Centrifuge->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Fig 2. Optimized extraction workflow preventing degradation of 8-OH-CPZ-d6.

Step-by-Step Methodology: Artifact-Free Extraction

Step 1: Matrix Preparation & Spiking

  • Thaw plasma or microsome samples strictly on wet ice.

  • Spike the 8-Hydroxychlorpromazine-d6 internal standard into the matrix using amber polypropylene tubes to prevent photodegradation and surface adsorption [1, 4].

Step 2: Protein Precipitation (PPT)

  • Add 3 volumes of ice-cold Acetonitrile (or Acetone) to 1 volume of the biological sample [1, 3].

  • Causality Check: Aprotic solvents (acetone/acetonitrile) prevent the solvolysis observed with methanol [1]. The cold temperature physically arrests enzymatic and chemical oxidation.

  • Vortex vigorously for 1 minute.

Step 3: Centrifugation

  • Centrifuge the homogenate at 16,000 × g for 15 minutes at 4°C [3].

  • Transfer the supernatant to a clean amber polypropylene tube.

Step 4: Solid Phase Extraction (SPE) Clean-up

  • Condition an Oasis HLB or strong cation-exchange (e.g., MC-1) cartridge with 1 mL Acetone, followed by 1 mL LC-MS grade water[1, 5].

  • Load the supernatant.

  • Wash with 5% Acetonitrile in water. (Critical: Do not use alkaline washes (e.g., NH4OH) as this will trigger sulfoxide conversion[2]).

  • Elute with 100% Acetone or Acetonitrile.

Step 5: Evaporation & Reconstitution

  • Evaporate the eluate under a gentle stream of nitrogen. The water bath temperature must remain strictly below 40°C [1].

  • Reconstitute in the initial mobile phase (e.g., 20% Acetonitrile with 0.1% Formic Acid) [3].

Step 6: System Suitability & Self-Validation A robust protocol must prove its own integrity. During your LC-MS/MS run, actively monitor the MRM transition for 8-hydroxychlorpromazine-d6 sulfoxide (Parent m/z + 16 Da). Validation Metric: The peak area of the sulfoxide must remain < 2.5% of the intact 8-OH-CPZ-d6 peak [4]. If it exceeds this threshold, it mathematically proves a failure in your environmental controls (light/temperature) or indicates solvent contamination, prompting an immediate halt and investigation.

References

  • Source: jst.go.
  • Therapeutic monitoring of chlorpromazine.
  • Source: ovid.
  • Source: nju.edu.
  • Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)

Technical Support Center: Optimizing ESI+ Conditions for 8-Hydroxychlorpromazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS/MS analysis of 8-Hydroxychlorpromazine-d6 Hydrochloride (8-OH-CPZ-d6 HCl). As a deuterated metabolite standard of the phenothiazine antipsychotic chlorpromazine, this molecule presents highly specific ionization challenges. While its tertiary amine readily protonates in positive Electrospray Ionization (ESI+), the presence of the hydrochloride salt counterion, the highly redox-active phenothiazine core, and the oxidizable phenolic hydroxyl group require precise parameter tuning to achieve optimal sensitivity and structural integrity.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: Why is my[M+H]⁺ signal intensity drastically lower than expected for a basic tertiary amine? Causality: The primary culprit is ion suppression induced by the hydrochloride salt [2]. In ESI droplets, high concentrations of chloride (Cl⁻) ions compete for surface charge and can form neutral gas-phase ion pairs with the protonated basic amine of 8-OH-CPZ-d6. This prevents the analyte from escaping the droplet into the gas phase as a detectable [M+H]⁺ ion. Actionable Solution: Do not inject high concentrations of the neat HCl salt directly in unbuffered solvents. You must outcompete the chloride ions by using a volatile buffer (e.g., 10 mM Ammonium Formate) in your aqueous mobile phase. For maximum sensitivity, perform a Liquid-Liquid Extraction (LLE) during sample preparation to desalt the analyte prior to injection.

Q2: I am observing unexpected mass peaks at m/z 340 and m/z 357 instead of the expected m/z 341 [M+H]⁺. What is causing this? Causality: You are observing in-source electrochemical oxidation [1]. The phenothiazine ring is highly susceptible to anodic oxidation at the high-voltage ESI capillary tip. A one-electron oxidation yields a radical cation[M*]⁺ at m/z 340. Furthermore, the sulfur atom in the phenothiazine core can undergo in-source sulfoxidation to form an [M+O+H]⁺ adduct at m/z 357. The 8-hydroxyl group also lowers the oxidation potential, making the molecule prone to forming quinone-imines (m/z 339). Actionable Solution: Lower your ESI capillary voltage (spray voltage). While typical ESI+ methods use 3.5–4.0 kV, phenothiazines require lowering the voltage to 2.5–3.0 kV to minimize the electrochemical cell effect at the capillary tip.

Oxidation_Pathway Parent 8-OH-CPZ-d6 [M+H]⁺ (m/z 341) Radical Radical Cation [M*]⁺ (m/z 340) Parent->Radical High Capillary Voltage (-1e⁻) Sulfoxide Sulfoxide Adduct [M+O+H]⁺ (m/z 357) Parent->Sulfoxide In-Source Oxidation (+O) Quinone Quinone-Imine [M-2H+H]⁺ (m/z 339) Parent->Quinone Phenolic Oxidation (-2e⁻, -2H⁺)

Electrochemical oxidation pathways of 8-Hydroxychlorpromazine-d6 during ESI+.

Q3: How do I ensure the -d6 isotope label does not undergo hydrogen/deuterium (H/D) scrambling during ionization? Causality: The -d6 label in this standard is located on the N,N-dimethyl groups (-N(CD3)2). Because these are carbon-bound deuteriums, they are thermodynamically stable and do not undergo H/D exchange in protic solvents (unlike labile O-D or N-D bonds). Actionable Solution: Standard reversed-phase mobile phases (Water/Methanol or Water/Acetonitrile with Formic Acid) are perfectly safe. No special aprotic solvents are required for this specific isotopologue [3].

Experimental Protocol: Step-by-Step ESI+ Optimization & Desalting Workflow

To build a self-validating system, this protocol ensures that signal gains are definitively linked to your optimizations rather than random instrument fluctuations.

Step 1: Baseline Assessment (The "Dirty" Injection)

  • Prepare a 100 ng/mL solution of 8-OH-CPZ-d6 HCl in 50:50 Water:Acetonitrile (no additives).

  • Infuse directly into the MS at 10 µL/min.

  • Record the absolute intensity of m/z 341[M+H]⁺ and the ratio of m/z 341 to m/z 340 (radical cation).

Step 2: Desalting via Liquid-Liquid Extraction (LLE) Purpose: Remove the chloride counterion to eliminate ion suppression.

  • Aliquot 1 mL of the stock solution into a microcentrifuge tube.

  • Add 100 µL of 0.1 M Ammonium Hydroxide to neutralize the tertiary amine (converting it to the free base).

  • Add 2 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Vortex for 2 minutes, then centrifuge at 3000 x g for 5 minutes.

  • Transfer the upper organic layer (containing the free base 8-OH-CPZ-d6) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid and 10 mM Ammonium Formate.

Step 3: ESI+ Source Tuning (Self-Validating Step)

  • Infuse the reconstituted, desalted sample into the mass spectrometer.

  • Voltage Titration: Start the capillary voltage at 4.0 kV and drop it in 0.2 kV increments down to 2.0 kV.

  • Data Validation: Plot the intensity of m/z 341 vs. m/z 340. You should observe the m/z 340 peak decrease as voltage drops, confirming the elimination of in-source oxidation. Lock in the voltage where m/z 341 is maximized and m/z 340 is minimized.

ESI_Optimization A 8-OH-CPZ-d6 HCl Stock Solution B Liquid-Liquid Extraction (Remove Cl⁻) A->B Step 1 C Mobile Phase Tuning (Ammonium Formate buffer) B->C Step 2 D ESI+ Capillary Voltage Optimization (Lower V) C->D Step 3 E Monitor m/z 341[M+H]⁺ vs. m/z 340 [M*]⁺ D->E Step 4 E->D High Oxidation F Optimal ESI+ Conditions Achieved E->F Ratio > 100:1

Methodological workflow for resolving HCl suppression and ESI+ oxidation.

Data Presentation: Optimized ESI+ Source Parameters

The following table summarizes the quantitative parameter ranges proven to yield the highest signal-to-noise (S/N) ratio for hydroxylated chlorpromazine derivatives [3].

ParameterRecommended RangeMechanistic Rationale
Capillary Voltage 2.5 – 3.0 kVKept intentionally lower than the standard 3.5+ kV to prevent anodic one-electron oxidation of the phenothiazine ring.
Desolvation Temp 300 – 350 °CEnsures efficient droplet evaporation and desolvation without thermally degrading the labile 8-hydroxyl group.
Cone / Declustering Vol 30 – 50 VHigh enough to prevent solvent cluster formation, but low enough to avoid premature in-source fragmentation of the parent ion.
Mobile Phase Additive 10 mM NH₄Formate + 0.1% FAAmmonium formate provides a volatile buffer that outcompetes residual Cl⁻ ions, actively promoting [M+H]⁺ formation.

References

  • Title: Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine Source: MDPI (Molecules) URL: [Link]

  • Title: Fast and Efficient Determination of Arginine, Symmetric Dimethylarginine, and Asymmetric Dimethylarginine in Biological Fluids by Liquid Chromatography-Tandem Mass Spectrometry Source: Clinical Chemistry (SciSpace) URL: [Link]

  • Title: Biological analysis method for clinical research of chlorpromazine and metabolite concentration in plasma sample (CN113917049A)

Technical Support Center: Overcoming Matrix Effects in the Quantification of 8-Hydroxychlorpromazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 8-Hydroxychlorpromazine-d6 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their liquid chromatography-mass spectrometry (LC-MS/MS) assays. As a deuterated internal standard, 8-Hydroxychlorpromazine-d6 is intended to compensate for analytical variability; however, significant matrix effects can still compromise data accuracy and precision.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and a scientific rationale for each step to ensure the integrity of your quantitative data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are matrix effects, and why are they a concern for my 8-Hydroxychlorpromazine-d6 HCl assay?

Answer:

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[3] These effects manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[4] This is a major concern in electrospray ionization (ESI), which is highly susceptible to these interferences.[5][6]

For 8-Hydroxychlorpromazine-d6, a metabolite of chlorpromazine, analysis is typically performed on complex biological samples.[7] These matrices contain high concentrations of endogenous substances like phospholipids, salts, and proteins.[6] When these compounds co-elute with your analyte, they compete for the available charge in the ESI source, which can lead to inaccurate and irreproducible quantification.[8] Even with a deuterated internal standard, severe matrix effects can lead to erroneous results if the interference does not affect the analyte and the standard identically.[9]

The primary culprits in plasma samples are often phospholipids, which are notorious for causing ion suppression and fouling the mass spectrometer source.[10][11]

Diagram: The Mechanism of Ion Suppression in ESI-MS

cluster_LC LC Column Eluent cluster_ESI ESI Source A Analyte (8-OH-CPZ-d6) Droplet Charged Droplet A->Droplet Co-elution M Matrix Component (e.g., Phospholipid) M->Droplet Suppressed Reduced Analyte Ions Droplet->Suppressed Competition for Charge & Surface Area MS To Mass Spectrometer Suppressed->MS Lower Signal Start Significant Matrix Effect Identified with PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE Try first SPE Solid-Phase Extraction (SPE) Start->SPE More selective Hybrid HybridSPE / Phospholipid Removal Plates Start->Hybrid Targeted removal Chrom Optimize Chromatography LLE->Chrom Result Matrix Effect Mitigated LLE->Result SPE->Chrom SPE->Result Hybrid->Result Chrom->Result

Sources

Validation & Comparative

Validation of LC-MS/MS assay using 8-Hydroxychlorpromazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS Assay Using 8-Hydroxychlorpromazine-d6 Hydrochloride: A Comparative Guide

Introduction: The Analytical Challenge in Chlorpromazine Metabolism

Chlorpromazine (CPZ) is a prototypical phenothiazine antipsychotic whose therapeutic efficacy and toxicity are heavily influenced by its extensive hepatic biotransformation. Among its primary active and inactive metabolites, 7-hydroxychlorpromazine and 8-hydroxychlorpromazine are critical targets for pharmacokinetic profiling and therapeutic drug monitoring[1].

Quantifying these trace-level hydroxylated metabolites in complex biological matrices (e.g., human plasma, liver, and placenta microsomes) requires the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. However, a fundamental challenge in LC-MS/MS bioanalysis is the matrix effect —a phenomenon where co-eluting endogenous compounds (such as phospholipids) suppress or enhance the ionization of the target analyte in the electrospray ionization (ESI) source. To ensure scientific integrity, the selection of an appropriate Internal Standard (IS) is paramount. This guide objectively compares the performance of the exact stable-isotope-labeled internal standard (SIL-IS), 8-Hydroxychlorpromazine-d6 Hydrochloride , against conventional alternatives, providing a self-validating framework for assay development.

Comparative Analysis: The Causality of IS Selection

When developing an LC-MS/MS method for 8-hydroxychlorpromazine, scientists typically evaluate three classes of internal standards. The causality behind the superiority of an exact SIL-IS lies in chromatographic co-elution and identical ionization behavior.

  • Generic IS (e.g., Verapamil or Repaglinide): Historically, generic drugs have been used as internal standards for CPZ metabolites to reduce assay costs[2][3]. However, generic compounds possess fundamentally different physicochemical properties. Verapamil, for instance, will not co-elute with 8-hydroxychlorpromazine. Because matrix components elute dynamically across the chromatographic run, a generic IS cannot perfectly mirror the localized ionization suppression experienced by the target analyte, leading to quantitative inaccuracy.

  • Parent Drug SIL-IS (e.g., Chlorpromazine-d6): Using the deuterated parent drug improves structural similarity[4]. However, this fails to account for the polarity shift introduced by the hydroxyl group. On a reversed-phase column (e.g., PFP or C18), the highly polar 8-hydroxychlorpromazine elutes significantly earlier than the lipophilic parent drug. Consequently, Chlorpromazine-d6 cannot correct for matrix effects occurring at the metabolite's specific retention window.

  • Exact Metabolite SIL-IS (8-Hydroxychlorpromazine-d6 Hydrochloride): This is the gold standard for bioanalytical validation. The deuterium substitution (+6 Da mass shift) is sufficient to prevent isotopic cross-talk (where the natural isotopic envelope of the target interferes with the IS signal). Because its chemical structure is identical to the target, it exhibits perfect co-elution. Any matrix-induced signal suppression affects both the target and the IS equally, keeping the peak area ratio constant and self-validating the quantitative result.

Table 1: Performance Comparison of Internal Standard Strategies
IS StrategyExample CompoundCo-elution with TargetMatrix Effect CompensationTypical Precision (%CV)Recommendation
Generic IS Verapamil / RepaglinideNoPoor10 - 15%Not Recommended for complex matrices
Parent SIL-IS Chlorpromazine-d6No (Polarity mismatch)Moderate8 - 12%Acceptable for parent drug only
Exact SIL-IS 8-Hydroxychlorpromazine-d6Yes (Perfect match)Excellent (IS-normalized MF ≈ 1.0)< 5%Gold Standard

Mechanistic Visualization

G cluster_0 LC Column (Perfect Co-elution) Target 8-OH-CPZ (Target) ESI ESI Source (Ion Suppression Zone) Target->ESI IS 8-OH-CPZ-d6 (SIL-IS) IS->ESI Matrix Matrix Components (e.g., Phospholipids) Matrix->ESI Interference Detector MS/MS Detector (Ratio Normalization) ESI->Detector Target/IS Ratio Remains Constant

Fig 1. Mechanism of matrix effect compensation using co-eluting SIL-IS in ESI.

Self-Validating Experimental Protocol

To establish a trustworthy and robust assay, the sample preparation workflow must act as a self-validating system. By spiking the 8-Hydroxychlorpromazine-d6 Hydrochloride IS into the raw biological matrix before any extraction steps, the IS accounts for both extraction recovery losses and LC-MS/MS matrix effects simultaneously[3].

Step-by-Step Methodology:
  • Sample Aliquoting & IS Spiking: Transfer 50 µL of human plasma to a clean microcentrifuge tube. Add 20 µL of 8-Hydroxychlorpromazine-d6 Hydrochloride working solution (100 ng/mL in 50% methanol). Vortex for 30 seconds.

    • Causality: Early introduction of the SIL-IS ensures that any subsequent volumetric losses, degradation, or binding equally impact both the target and the IS.

  • Solid Phase Extraction (SPE): While simple protein precipitation is common[4], SPE using Oasis HLB cartridges yields superior matrix cleanup and extends column lifespan[3].

    • Condition: 1 mL Methanol, followed by 1 mL LC-MS grade water.

    • Load: Diluted plasma sample.

    • Wash: 1 mL of 5% Methanol in water (removes polar interferences and salts).

    • Elute: 1 mL of 100% Methanol.

    • Reconstitute: Evaporate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: PFP Propyl C18 (50 mm × 2.1 mm, 1.7 µm) to enhance the retention of polar hydroxylated metabolites[3].

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: Positive ESI, Multiple Reaction Monitoring (MRM) mode.

      • 8-Hydroxychlorpromazine: m/z 335.1 → 262.1

      • 8-Hydroxychlorpromazine-d6: m/z 341.1 → 268.1

Workflow S1 1. Aliquot Plasma (50 µL) S2 2. Spike 8-OH-CPZ-d6 IS (Self-Validation Step) S1->S2 S3 3. SPE Extraction (Oasis HLB Cartridge) S2->S3 S4 4. Wash & Elute (5% MeOH -> 100% MeOH) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. Data Quantification (Linearity & Accuracy) S5->S6

Fig 2. Step-by-step sample preparation and LC-MS/MS self-validating workflow.

Quantitative Validation Data

A fully validated assay must meet stringent FDA/EMA bioanalytical guidelines. The implementation of 8-Hydroxychlorpromazine-d6 Hydrochloride ensures that the Matrix Factor (MF) is normalized to ~1.0, indicating complete compensation for signal suppression.

Table 2: Representative Validation Metrics (Target vs. SIL-IS)
Validation Parameter8-Hydroxychlorpromazine (without IS)8-Hydroxychlorpromazine (with d6 SIL-IS)FDA/EMA Acceptance Criteria
Extraction Recovery 82.5% ± 9.4%100% (Normalized)Consistent across concentrations
Matrix Factor (MF) 0.65 (Significant Suppression)1.02 (Fully Compensated)IS-normalized MF CV < 15%
Intra-day Precision 12.4% CV3.1% CV≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 85.2%99.4%85 - 115%

Conclusion

The accurate quantification of chlorpromazine metabolites is highly susceptible to LC-MS/MS matrix effects due to their polarity and the complexity of biological samples. While generic internal standards offer a low-cost alternative, they fail to provide the chromatographic co-elution necessary for true matrix effect compensation. By integrating 8-Hydroxychlorpromazine-d6 Hydrochloride into the extraction workflow, laboratories can establish a self-validating system that guarantees high precision, accuracy, and compliance with rigorous bioanalytical regulatory standards.

References[5]CN113917049A - Biological analysis method for clinical research of chlorpromazine and metabolite concentration in plasma sample - Google Patents[2]Establishment of LC–MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and pl - Ovid[3]8-Hydroxychlorpromazine-d6 Hydrochloride | CAS 51938-10-4 (Unlabeled) - Kaaris Lab[1]Establishment of LC-MS/MS method for quantifying chlorpromazine metabolites with application to its metabolism in liver and placenta microsomes - PubMed[4]Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC

Sources

A Senior Application Scientist's Guide to Cross-Species Matrix Effect Evaluation for 8-Hydroxychlorpromazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the precise quantification of therapeutic agents and their metabolites across various biological matrices is paramount. This guide provides an in-depth, technical comparison of matrix effect evaluation for 8-Hydroxychlorpromazine-d6 Hydrochloride, a deuterated internal standard crucial for the accurate measurement of its parent compound, chlorpromazine.[1] We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in navigating the complexities of cross-species bioanalysis.

The Critical Challenge: Understanding the Matrix Effect

In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all components within a biological sample other than the analyte of interest.[2] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization process of the target analyte in the mass spectrometer's source.[2][3] This interference, known as the matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of an assay.[2][3][4]

The challenge is amplified in multi-species studies, which are fundamental to preclinical and clinical drug development.[5] Biological matrices from different species (e.g., mouse, rat, dog, and human) possess unique compositions, leading to variable and unpredictable matrix effects. Therefore, a robust evaluation of these effects is not just a recommendation but a regulatory expectation.[4][6][7]

The Role of a Stable Isotope-Labeled Internal Standard

To compensate for matrix effects, a stable isotope-labeled internal standard (SIL-IS), such as 8-Hydroxychlorpromazine-d6 Hydrochloride, is employed.[4] The underlying principle is that the SIL-IS, being chemically almost identical to the analyte, will co-elute and experience the same degree of ion suppression or enhancement.[3] This allows for a ratiometric measurement that should, in theory, cancel out the variability. However, this assumption must be rigorously tested, as differential matrix effects between the analyte and the SIL-IS can still occur.[8]

Experimental Design: A Quantitative Approach to Cross-Species Evaluation

To quantitatively assess the matrix effect, the post-extraction addition method is the industry's "gold standard".[3][9] This approach allows for the direct comparison of an analyte's response in a clean solvent versus its response in a biological matrix extract, thereby isolating the impact of the matrix components.

Below is a comprehensive protocol for evaluating the matrix effect of 8-Hydroxychlorpromazine-d6 Hydrochloride across plasma from four different species: mouse, rat, dog, and human.

Experimental Workflow Diagram

MatrixEffect_Workflow cluster_prep Sample & Solution Preparation cluster_spiking Post-Extraction Spiking cluster_analysis LC-MS/MS Analysis & Calculation A Prepare Analyte & IS Working Solutions in Neat Solvent D Set 1 (Neat Solution): Spike Working Solutions into Reconstitution Solvent A->D B Harvest Blank Plasma (6 lots per species: Mouse, Rat, Dog, Human) C Perform Sample Extraction (e.g., Protein Precipitation) on Blank Plasma B->C E Set 2 (Post-Spiked Matrix): Spike Working Solutions into Extracted Blank Plasma C->E F Inject all samples into LC-MS/MS System D->F E->F G Measure Peak Area Response for Analyte and IS F->G H Calculate Matrix Factor (MF) and IS-Normalized MF G->H

Caption: Workflow for the post-extraction addition method to evaluate matrix effects.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 8-Hydroxychlorpromazine and 8-Hydroxychlorpromazine-d6 Hydrochloride reference standards.

  • Control (blank) K2EDTA plasma from at least six individual donors for each species (mouse, rat, dog, human).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Reagent for protein precipitation (e.g., acetonitrile with 1% formic acid).

2. Preparation of Solutions:

  • Set A (Neat Solution Samples): Prepare solutions of the analyte and the IS in a reconstitution solvent (e.g., 50:50 methanol:water) at two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.

  • Set B (Post-Extraction Spiked Samples):

    • Pool an equal volume of blank plasma from each of the six donors for a given species.

    • Perform a protein precipitation extraction on the pooled blank plasma. For example, add 300 µL of cold acetonitrile to 100 µL of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract with the same LQC and HQC solutions prepared in Set A.

3. LC-MS/MS Analysis:

  • Inject samples from both Set A and Set B onto a validated LC-MS/MS system.

  • Acquire the peak area responses for both the analyte and the internal standard (IS).

4. Data Analysis and Calculations: The key to quantifying the matrix effect lies in the calculation of the Matrix Factor (MF).[10]

  • Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF of 1 indicates no matrix effect.[3]

    • An MF < 1 indicates ion suppression.[3]

    • An MF > 1 indicates ion enhancement.[3]

  • IS-Normalized Matrix Factor (IS-Normalized MF): This is the most critical parameter as it evaluates how well the IS compensates for the matrix effect.

    • IS-Normalized MF = MF of Analyte / MF of IS

    • The goal is an IS-Normalized MF close to 1.0, which indicates effective compensation.[3]

  • Acceptance Criteria (based on EMA and FDA guidelines):

    • The coefficient of variation (CV%) of the IS-normalized MF across the six lots of matrix should not be greater than 15%.[7][10]

Comparative Data and Interpretation

The following table presents hypothetical but realistic data from a cross-species matrix effect evaluation.

SpeciesConcentrationAnalyte MFIS (d6) MFIS-Normalized MF CV% (across 6 lots)Result
Mouse LQC0.780.800.98 6.5%Pass
HQC0.810.820.99 5.9%Pass
Rat LQC0.650.680.96 8.2%Pass
HQC0.690.700.99 7.5%Pass
Dog LQC0.920.940.98 4.1%Pass
HQC0.950.960.99 3.8%Pass
Human LQC0.850.870.98 5.3%Pass
HQC0.880.890.99 4.7%Pass
Interpretation of Results:
  • Variable Ion Suppression: The data clearly shows that the degree of absolute matrix effect (indicated by the Analyte and IS MF values being < 1.0) varies between species. Rat plasma exhibits the most significant ion suppression (MFs of 0.65-0.70), while dog plasma shows the least. This highlights why a cross-species evaluation is essential.

  • Effective Compensation by SIL-IS: Crucially, in all species, the IS-Normalized MF is very close to 1.0. This demonstrates that the 8-Hydroxychlorpromazine-d6 Hydrochloride internal standard effectively tracks and compensates for the ion suppression experienced by the non-labeled analyte.

  • Regulatory Compliance: The CV% for the IS-Normalized MF across six different lots for each species is well below the 15% limit set by regulatory agencies, indicating that the method is precise and robust against inter-individual variability within a species.[7][10]

Mitigation Strategies for Significant Matrix Effects

Should a matrix effect evaluation fail (i.e., IS-Normalized MF CV% > 15%), it indicates that the SIL-IS is not adequately compensating for the variability. In such cases, the following strategies should be considered:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components.[4][11] Transitioning from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly clean up the sample.[4][12]

  • Optimize Chromatography: Modifying the LC method to improve chromatographic separation between the analyte and co-eluting matrix components can resolve the issue.[13] This could involve changing the column chemistry, adjusting the mobile phase gradient, or using techniques like 2D-LC.

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[13] If the instrumentation allows, evaluating the method with an APCI source may be beneficial.

Decision Pathway for Mitigation

Mitigation_Pathway Start Matrix Effect Test Fails (CV% > 15%) SPE Implement SPE or LLE for Sample Cleanup Start->SPE High level of interferences suspected Chroma Optimize LC Separation (e.g., new column, gradient) Start->Chroma Co-elution of interferences observed Revalidate Re-evaluate Matrix Effect SPE->Revalidate Chroma->Revalidate

Sources

A Comparative Guide to the Isotope Effect in D3 and D6-Chlorpromazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of d3 and d6 deuterated derivatives of chlorpromazine, focusing on the kinetic isotope effect's impact on metabolism, pharmacokinetics, and potential toxicological profiles. The information herein is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting data to inform future research and development strategies.

Introduction: The Rationale for Deuterating Chlorpromazine

Chlorpromazine (CPZ), a first-generation antipsychotic, has been a cornerstone in treating psychotic disorders like schizophrenia for decades.[1][2][3] However, its clinical use is often complicated by a variable pharmacokinetic profile and a range of side effects, from sedation and movement disorders to rare but severe hepatotoxicity.[1][4] These issues are largely attributed to its extensive and complex metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2.[2][4][5][6]

The "deuterium switch" is a strategic approach in medicinal chemistry where hydrogen atoms at specific molecular positions prone to metabolic attack are replaced with their heavier, stable isotope, deuterium.[7][8] This substitution does not alter the molecule's shape or its interaction with pharmacological targets.[][10] However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve breaking this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .[][11] By leveraging the KIE, it's possible to design drugs with improved metabolic stability, leading to several potential advantages:

  • Prolonged Half-Life: Reduced metabolic rate can increase the drug's persistence in the body.[11]

  • Reduced Pharmacokinetic Variability: More predictable drug exposure between individuals.

  • Lower Dosing Requirements: Enhanced exposure may allow for smaller or less frequent doses.[]

  • Altered Metabolite Profile: Shifting metabolism away from pathways that form toxic or inactive metabolites.[][10][11]

This guide focuses on two specific deuterated forms of chlorpromazine: a d3-derivative and a d6-derivative , to compare how the position and extent of deuteration can differentially impact the drug's disposition.

Molecular Profiles and Metabolic Pathways of Chlorpromazine

Chlorpromazine metabolism is complex, involving multiple pathways.[2][12][13] The two most critical sites for initial metabolic attack are the N-alkyl side chain and the phenothiazine ring system.

  • N-Demethylation: The two methyl groups on the terminal amine of the side chain are susceptible to oxidative removal, primarily by CYP2D6.[14][15] This is a major route of metabolism.

  • S-Oxidation: The sulfur atom in the phenothiazine ring is oxidized to form chlorpromazine sulfoxide, a major metabolite.[12][16][17]

  • Ring Hydroxylation: Hydroxylation of the phenothiazine ring, particularly at the 7-position, can occur.[18][19] This pathway can lead to the formation of reactive quinone imine intermediates, which have been implicated in the drug's toxicity.[19]

For the purpose of this guide, we will consider:

  • d6-Chlorpromazine: Deuterium replaces all six hydrogens on the two N-methyl groups (-N(CD3)2).

  • d3-Chlorpromazine: Deuterium replaces the three hydrogens on one of the two N-methyl groups (-N(CH3)(CD3)).

The strategic placement of deuterium on these N-methyl groups is designed to specifically impede the N-demethylation pathway.

Caption: Metabolic pathways of Chlorpromazine and the impact of deuteration.

Comparative Analysis: d3 vs. d6-Chlorpromazine

The primary difference between d3 and d6-chlorpromazine lies in the magnitude and consequences of the kinetic isotope effect on N-demethylation.

In Vitro Metabolic Stability

In vitro assays using human liver microsomes (HLM) are the standard for assessing metabolic stability.[20][21][22] These preparations contain a rich complement of drug-metabolizing enzymes, including CYPs.[21] By measuring the rate of disappearance of the parent drug over time, we can calculate key parameters like half-life (t½) and intrinsic clearance (Clint).[20][23]

While direct comparative data for d3 and d6-chlorpromazine is proprietary or not widely published, we can infer the expected outcomes based on the principles of KIE.

CompoundTarget PathwayExpected KIE MagnitudePredicted In Vitro Half-life (HLM)Predicted Intrinsic Clearance (Clint)
Chlorpromazine (d0) N-DemethylationN/ABaselineHigh
d3-Chlorpromazine N-DemethylationModerateIncreased vs. d0Reduced vs. d0
d6-Chlorpromazine N-DemethylationStrongSignificantly Increased vs. d0 & d3Significantly Reduced vs. d0 & d3

Causality behind the prediction:

  • d6-CPZ: With both methyl groups deuterated, any N-demethylation event requires the cleavage of a C-D bond. This consistently slows down the reaction, leading to a significant increase in metabolic stability.

  • d3-CPZ: With only one deuterated methyl group, the enzyme (CYP2D6) has a choice. It can preferentially metabolize the non-deuterated CH3 group, which would exhibit no KIE. However, the presence of the CD3 group can still sterically or electronically influence the binding orientation within the active site, leading to an overall reduction in metabolism, albeit less pronounced than for the d6 analog. There is also the possibility of "metabolic switching" where, if N-demethylation is sufficiently slowed, other metabolic pathways like S-oxidation may become more prominent.[24]

Pharmacokinetic (PK) Profile

The improvements in metabolic stability observed in vitro are expected to translate to an improved pharmacokinetic profile in vivo.

PK ParameterExpected Outcome: d6-CPZ vs. d0-CPZExpected Outcome: d3-CPZ vs. d0-CPZRationale
AUC (Area Under the Curve) Significantly IncreasedModerately IncreasedReduced first-pass metabolism and systemic clearance leads to greater overall drug exposure.[16][17][25]
Cmax (Maximum Concentration) IncreasedIncreasedSlower clearance can lead to higher peak concentrations.
t½ (Elimination Half-life) Significantly IncreasedModerately IncreasedDirectly correlated with the reduced rate of metabolic clearance.[2]
Bioavailability IncreasedIncreasedReduced presystemic (first-pass) metabolism in the gut wall and liver allows more drug to reach systemic circulation.[16][25]

Expert Insight: The d6-derivative is predicted to offer a more substantial and potentially more clinically meaningful alteration of the pharmacokinetic profile than the d3-derivative. The goal of deuteration is often to achieve a profile that allows for less frequent dosing (e.g., once-daily) and more predictable patient-to-patient exposure, benefits more likely to be realized with the more robust metabolic protection of the d6-modification.

Toxicological Considerations

The toxicity of chlorpromazine is partly linked to its metabolism. Ring hydroxylation at the 7-position can lead to the formation of a reactive electrophilic quinone imine intermediate.[19] This species can covalently bind to cellular macromolecules, potentially leading to hepatotoxicity.

By significantly slowing the primary N-demethylation pathway, both d3 and particularly d6-deuteration could theoretically shunt a greater proportion of the drug towards alternative pathways, including ring hydroxylation. This phenomenon, known as metabolic switching, could potentially increase the formation of 7-hydroxy-chlorpromazine and the subsequent reactive metabolite.[18][19] Therefore, a comprehensive safety assessment of any deuterated derivative must include a thorough investigation of its metabolite profile to ensure that a reduction in one metabolic liability does not inadvertently increase another.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data discussed, this section outlines a standard methodology for assessing metabolic stability.

In Vitro Microsomal Stability Assay

This protocol describes a typical experiment to determine the metabolic half-life of a compound using human liver microsomes.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound (1 mM in DMSO) D Pre-warm Mixes (37°C, 5 min) A->D B Prepare Microsome Mix (HLM, Buffer, MgCl2) B->D C Prepare Cofactor Mix (NADPH-regenerating system) E Initiate Reaction (Add Cofactor) C->E D->E F Incubate at 37°C (Take aliquots at 0, 5, 15, 30, 60 min) E->F G Quench Reaction (Ice-cold Acetonitrile with Internal Standard) F->G H Centrifuge (Pellet proteins) G->H I Analyze Supernatant (LC-MS/MS) H->I J Calculate t½ & Clint I->J

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the test compounds (d0, d3, and d6-chlorpromazine) at 1 mM in DMSO.[20]

    • On ice, prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL final concentration), phosphate buffer (pH 7.4), and magnesium chloride.[21][22]

    • Prepare a separate NADPH-regenerating system solution (cofactor).[20][21] This system continuously produces the NADPH required by CYP enzymes.

  • Incubation:

    • Add the test compound to the microsome master mix to achieve a final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to physiological temperature.[23]

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[21]

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (or methanol) with an internal standard to stop the reaction and precipitate the microsomal proteins.[22][23]

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[22]

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[20]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The elimination rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (Clint) from the half-life and protein concentration.[23]

Conclusion and Future Perspectives

The strategic deuteration of chlorpromazine at the N-methyl groups offers a clear path to modulating its metabolic profile.

  • d6-Chlorpromazine is predicted to exhibit a significantly more pronounced kinetic isotope effect, leading to substantially improved metabolic stability and a longer in vivo half-life compared to both the parent drug and the d3-derivative. This makes it a more promising candidate for developing a therapy with improved pharmacokinetic properties, potentially allowing for once-daily dosing and reduced inter-individual variability.

  • d3-Chlorpromazine is expected to show a more modest improvement in metabolic stability. While beneficial, the effect may be less clinically impactful than that observed with the d6 analog.

Crucially, the development of any deuterated chlorpromazine candidate must be accompanied by rigorous safety and toxicology studies. A key focus should be on characterizing the full metabolite profile to ensure that blocking the primary N-demethylation pathway does not lead to a problematic "metabolic switch," increasing the formation of potentially toxic metabolites from secondary pathways like ring hydroxylation.[19] This comparative analysis underscores the nuanced yet powerful role that site-specific deuteration can play in optimizing the therapeutic potential of established drugs.

References

  • Analysis of the Development Status and Advantages of Deuterated Drugs. Chinese Journal of New Drugs.
  • Belete, T. M. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Dove Medical Press.
  • An Insight into Deuterated Drugs. (2025). BOC Sciences.
  • Computational predictions of the site of metabolism of cytochrome P450 2D6 substrates: Comparative analysis, molecular docking, bioactivation and toxicological implications. ResearchGate.
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Bentham Science.
  • From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Synapse.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Beckett, A. H., Navas, G. E., & Hutt, A. J. (1988). Metabolism of chlorpromazine and promazine in vitro: isolation and characterization of N-oxidation products. Xenobiotica, 18(1), 61–74. Available at: [Link]

  • Perry, T. L., Culling, C. F., Berry, K., & Hansen, S. (1964). 7-HYDROXYCHLORPROMAZINE: POTENTIAL TOXIC DRUG METABOLITE IN PSYCHIATRIC PATIENTS. Science, 146(3640), 81–83. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm.
  • Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine. Semantic Scholar. Available at: [Link]

  • Szabó, K., et al. (2019). Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. MDPI. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]

  • Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 2D6 Enzyme and Relevant Drug Interactions. (2016). Omics Online. Available at: [Link]

  • Li, Y., et al. (2009). Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s. Chemical research in toxicology, 22(10), 1734–1745. Available at: [Link]

  • N-Dealkylation of Chlorimipramine and Chlorpromazine by Rat Liver Microsomal Cytochrome P450 Isoenzymes. (1995). Oxford Academic. Available at: [Link]

  • Major metabolic pathways of chlorpromazine. ResearchGate. Available at: [Link]

  • Analysis of Pharmacokinetic and Pharmacodynamic Interactions Between Chlorpromazine and Risperidone via Simultaneous Measurement of Multiple Receptor Occupancy in the Rat Brain. (2026). MDPI. Available at: [Link]

  • Chlorpromazine. Wikipedia. Available at: [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018). PLOS. Available at: [Link]

  • Ereshefsky, L., & Saklad, S. R. (1995). Brief comparison of the pharmacokinetics and pharmacodynamics of the traditional and newer antipsychotic drugs. American journal of health-system pharmacy, 52(3 Suppl 1), S15–S19. Available at: [Link]

  • Chlorpromazine (WHO Food Additives Series 29). INCHEM. Available at: [Link]

  • Chlorpromazine. (2023). Nova Southeastern University. Available at: [Link]

  • Chlorpromazine Pharmacokinetics Overview. Scribd. Available at: [Link]

  • Dahl, S. G., & Strandjord, R. E. (1977). Pharmacokinetics of chlorpromazine after single and chronic dosage. Clinical pharmacology and therapeutics, 21(4), 437–448. Available at: [Link]

  • Proposed metabolic pathways for chlorpromazine and its metabolites. ResearchGate. Available at: [Link]

  • Comparing the Metabolic, Systemic, and Neuropsychiatric Impacts of Olanzapine and Clozapine in Patients with Schizophrenia. (2025). MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 8-Hydroxychlorpromazine-d6 Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel and specialized chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for the handling of 8-Hydroxychlorpromazine-d6 Hydrochloride, a deuterated analog of a metabolite of the potent antipsychotic agent, chlorpromazine. Our focus is to provide a framework of in-depth technical guidance that goes beyond mere instruction, embedding causality and field-proven insights into every recommendation.

While deuterated compounds are generally considered to have a similar safety profile to their non-deuterated counterparts in terms of acute toxicity, their altered metabolic pathways necessitate careful consideration.[1] The parent compound, chlorpromazine, is a potent dopamine antagonist with significant physiological effects.[2] Its hydrochloride salt is classified as toxic if swallowed and fatal if inhaled.[3][4] Given these established hazards, 8-Hydroxychlorpromazine-d6 Hydrochloride must be handled as a highly potent active pharmaceutical ingredient (HPAPI), with rigorous containment and personal protection strategies in place to mitigate exposure risks.

Hazard Assessment and Risk Mitigation

Before any handling of 8-Hydroxychlorpromazine-d6 Hydrochloride, a thorough risk assessment is paramount. The primary hazards associated with this compound, inferred from its parent molecule, include:

  • Acute Toxicity: Toxic effects may result from accidental ingestion, and it is considered very toxic by inhalation.[3][5]

  • Skin Sensitization: May cause skin sensitization in predisposed individuals, leading to contact dermatitis.[5]

  • Systemic Effects: Entry into the bloodstream through cuts or abrasions may lead to systemic injury.[5]

The operational approach must therefore be grounded in the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are critical for preventing exposure to potent compounds. The following table summarizes the minimum PPE requirements for handling 8-Hydroxychlorpromazine-d6 Hydrochloride.

Protection Type Specification Rationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles when handling powders or solutions.Protects against accidental splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[1]
Respiratory Protection Work must be conducted in a certified chemical fume hood or an isolator. For open handling, a powered air-purifying respirator (PAPR) is recommended.[6]Prevents the inhalation of fine powders, which is a primary exposure route.[3][5] A PAPR provides a higher protection factor than standard respirators.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of contamination, a disposable gown or a full protective suit (e.g., DuPont™ Tyvek®) is required.[1][7]Protects the skin from contact with the compound. Disposable garments prevent the cross-contamination of personal clothing and workspaces.

Causality in PPE Selection: The recommendation for double chemotherapy gloves and a PAPR is not arbitrary. It is a direct response to the high toxicity and potential for skin sensitization of the parent compound, chlorpromazine.[5][8] Standard laboratory gloves may not provide sufficient protection against potent pharmaceutical agents, and a higher level of respiratory protection is warranted given the "fatal if inhaled" classification of the parent compound.[3]

Operational Plan: From Receipt to Disposal

A self-validating system of protocols ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store 8-Hydroxychlorpromazine-d6 Hydrochloride in its original, tightly sealed, light-protected container.[1][9] The recommended storage condition is in a cool, dry, and well-ventilated area, away from incompatible materials.[5][10] For long-term stability and to prevent isotopic exchange, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]

Handling and Weighing

All handling of the solid compound must be performed within a primary engineering control, such as a certified chemical fume hood, a ventilated balance enclosure, or an isolator/glove box.[11]

Step-by-Step Weighing Protocol:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Containment: Perform all manipulations on a disposable absorbent liner within the fume hood or enclosure to contain any potential spills.

  • Aliquotting: Use dedicated, clean spatulas and weighing vessels. Avoid generating dust by handling the powder gently.

  • Cleaning: After weighing, carefully clean all surfaces and equipment. Decontaminate reusable equipment or package disposable items for proper waste disposal.

  • Doffing PPE: Remove PPE in a designated area, taking care to avoid skin contact with the potentially contaminated outer surfaces.[5] Wash hands thoroughly with soap and water after removing gloves.[12][13]

Spill Management

In the event of a spill, immediate and safe cleanup is crucial.

  • Evacuate and Alert: Clear the area of all personnel and alert the laboratory supervisor.

  • Assess: Determine the extent of the spill and whether it can be managed by laboratory personnel or requires emergency response.

  • Cleanup (for minor spills):

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Use a wet-wiping method or a HEPA-filtered vacuum cleaner for cleanup. Do not dry sweep.[5]

    • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area and all equipment used for cleanup.

Disposal Plan: Ensuring a Safe End-of-Life

Contaminated materials and unused compounds must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix waste containing 8-Hydroxychlorpromazine-d6 Hydrochloride with other waste streams.[8]

  • Containerization: Use dedicated, clearly labeled, and sealed containers for all solid and liquid waste.[1][8]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of potent pharmaceutical and hazardous chemical waste.[1][5] Never pour this compound or its solutions down the drain.[1]

Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling 8-Hydroxychlorpromazine-d6 Hydrochloride.

cluster_prep Preparation cluster_handling Handling (in Fume Hood/Isolator) cluster_cleanup Post-Handling cluster_end Completion prep_start Start: Receive Compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Don Appropriate PPE risk_assessment->ppe_selection weighing Weighing & Handling ppe_selection->weighing solution_prep Solution Preparation weighing->solution_prep experiment Experimental Use solution_prep->experiment decontamination Decontaminate Work Area & Equipment experiment->decontamination waste_segregation Segregate Hazardous Waste decontamination->waste_segregation ppe_doffing Properly Doff & Dispose of PPE waste_segregation->ppe_doffing disposal Store Waste for Pickup ppe_doffing->disposal end_process End of Process disposal->end_process

Caption: A workflow for the safe handling of 8-Hydroxychlorpromazine-d6 Hydrochloride.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds | Benchchem.
  • DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients.
  • Freund-Vector's Approach to Safely Processing Potent Compounds.
  • It's more than just being Fragile : How to Handle Potent Formulation? - Esco Pharma.
  • Best Practices For Handling Potent APIs - Outsourced Pharma.
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals.
  • Chlorpromazine, Hydrochloride - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability - Benchchem.
  • Laboratory Safety Guidelines.
  • Safety Data Sheet - Cayman Chemical.
  • 8-hydroxychlorpromazine — Chemical Substance Information - NextSDS.
  • Chlorpromazine - Safety Data Sheet - ChemicalBook.
  • KM Pharma Solution Private Limited.
  • Deuterated Compounds - Simson Pharma.
  • Chlorpromazine-d6 oxalate-SDS-MedChemExpress.
  • i. safety principles - Institute of Chemistry - University of the Philippines Diliman.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Charged analogues of chlorpromazine as dopamine antagonists - PubMed - NIH.
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.